molecular formula C21H18FNO3 B1660570 Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester CAS No. 790703-40-1

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester

Cat. No.: B1660570
CAS No.: 790703-40-1
M. Wt: 351.4
InChI Key: REALRLKSNZHPIU-UHFFFAOYSA-N
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Description

This compound is a carbamate ester featuring a benzyl (phenylmethyl) ester group and a substituted phenyl ring. The phenyl ring is modified with a fluorine atom at position 3 and a benzyloxy (phenylmethoxy) group at position 3. Carbamates are known for their pharmacological relevance, particularly as acetylcholinesterase inhibitors, with structural analogs like physostigmine demonstrating miotic and intestinal stimulant properties .

Properties

IUPAC Name

benzyl N-(3-fluoro-4-phenylmethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3/c22-19-13-18(23-21(24)26-15-17-9-5-2-6-10-17)11-12-20(19)25-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REALRLKSNZHPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727842
Record name Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790703-40-1
Record name Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester typically involves the reaction of 3-fluoro-4-(phenylmethoxy)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The fluorine atom and phenylmethoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Substituent Variations in Carbamate Esters

The activity of carbamates is highly dependent on the ester group and substituents on the aromatic ring. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity Lipophilicity (log k) Synthesis Method References
Target Compound C21H18FNO4 367.37 g/mol 3-F, 4-benzyloxy, benzyl ester Potential acetylcholinesterase inhibition* Not reported Amine + benzyl chloroformate reaction
Methylcarbamic ester of 3-hydroxyphenyl C9H11NO2 165.19 g/mol Methyl ester, 3-OH phenyl Weak physostigmine-like activity 0.85 (HPLC) Methyl isocyanate reaction
Benzylcarbamic ester of 3-aminophenyl C14H14N2O2 242.27 g/mol Benzyl ester, 3-NH2 phenyl Strong intestinal peristalsis stimulation 1.20 (HPLC) Benzyl chloroformate + amine
N-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl)phenyl)carbamic acid benzyl ester C21H17FN6O2 404.40 g/mol 3-F, 4-pyridinyl-tetrazole, benzyl ester Antimicrobial potential* Not reported Sonogashira coupling
[(1R)-3-hydroxy-1-phenylpropyl]carbamic acid benzyl ester C17H18NO3 284.33 g/mol Benzyl ester, chiral hydroxypropyl Not reported Not reported Asymmetric reduction

*Hypothesized based on structural similarity to active analogs.

Key Observations:
  • Ester Group Influence : Benzyl esters (e.g., target compound, Entry 3) exhibit stronger activity compared to methyl or ethyl esters, likely due to enhanced lipophilicity and stability .
  • Substituent Position : Fluorine at position 3 (as in the target compound) may enhance binding to acetylcholinesterase, similar to physostigmine’s trimethylammonium group .
  • Lipophilicity : Higher log k values (e.g., 1.20 for benzylcarbamic esters) correlate with improved membrane permeability, critical for central nervous system activity .

Pharmacological Activity

  • Acetylcholinesterase Inhibition : The target compound’s benzyloxy and fluorine substituents may mimic physostigmine’s activity, though direct evidence is lacking. Benzylcarbamic esters in showed intestinal peristalsis stimulation comparable to physostigmine .
  • Antimicrobial Potential: Analogs with heterocyclic groups (e.g., tetrazole in Entry 4) demonstrate antimicrobial properties, suggesting the target compound could be explored for similar applications .
  • Toxicity : Benzylcarbamic esters in had lower toxicity than quaternary ammonium derivatives, indicating a favorable safety profile .

Biological Activity

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester, commonly referred to as a carbamate derivative, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H19FNO3C_{18}H_{19}F_{N}O_{3} with a molecular weight of approximately 330.35 g/mol. The structure includes a carbamate functional group, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbamate derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A derivative with a similar structure exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent anticancer activity. The presence of specific substituents on the phenyl ring was crucial for enhancing activity .

Antimicrobial Activity

Carbamate compounds have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities.

  • Research Findings : In vitro studies demonstrated that certain carbamate derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 93.7 to 46.9 µg/mL .

Enzymatic Interaction

The biological activity of carbamates can be attributed to their interactions with various enzymes, particularly carboxylesterases. These enzymes catalyze the hydrolysis of carbamates, leading to the formation of biologically active metabolites.

  • Metabolism Pathway : Upon administration, carbamates undergo hydrolysis by carboxylesterases, resulting in the release of phenolic compounds that may exhibit additional biological effects .

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is essential for optimizing the biological activity of carbamate derivatives. Key factors influencing activity include:

  • Substituent Effects : Electron-donating or withdrawing groups on the phenyl ring can significantly impact potency and selectivity.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances interaction with cellular targets, improving efficacy against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 1.61 µg/mL (Jurkat cells)
AntibacterialMIC = 93.7 - 46.9 µg/mL
Enzymatic HydrolysisRapid metabolism by carboxylesterases

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester
Reactant of Route 2
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Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester

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